molecular formula C14H24O2S2 B14693651 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran CAS No. 33532-16-0

2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran

Cat. No.: B14693651
CAS No.: 33532-16-0
M. Wt: 288.5 g/mol
InChI Key: ZEYCVTHRVDUVBT-UHFFFAOYSA-N
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Description

2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran is a heterocyclic compound characterized by the presence of a pyran ring with formyl and dibutylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran typically involves the thiylation of 2-formyl-2,3-dihydro-4H-pyran. One common method includes the reaction of 2-formyl-2,3-dihydro-4H-pyran with dibutyl disulfide in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran and its derivatives involves interactions with various molecular targets. For instance, its derivatives can inhibit DNA synthesis by interacting with DNA and related enzymes . The presence of the formyl group allows for the formation of Schiff bases with primary amines, which can further interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran is unique due to the presence of dibutylthio groups, which impart distinct chemical properties and reactivity compared to its methoxy and ethoxy analogs. These differences can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

33532-16-0

Molecular Formula

C14H24O2S2

Molecular Weight

288.5 g/mol

IUPAC Name

2,5-bis(butylsulfanyl)-3,4-dihydropyran-2-carbaldehyde

InChI

InChI=1S/C14H24O2S2/c1-3-5-9-17-13-7-8-14(12-15,16-11-13)18-10-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

ZEYCVTHRVDUVBT-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=COC(CC1)(C=O)SCCCC

Origin of Product

United States

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